N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 941945-13-7
VCID: VC5971441
InChI: InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3
SMILES: COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Molecular Formula: C19H19FN2O4S2
Molecular Weight: 422.49

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

CAS No.: 941945-13-7

Cat. No.: VC5971441

Molecular Formula: C19H19FN2O4S2

Molecular Weight: 422.49

* For research use only. Not for human or veterinary use.

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide - 941945-13-7

Specification

CAS No. 941945-13-7
Molecular Formula C19H19FN2O4S2
Molecular Weight 422.49
IUPAC Name N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3
Standard InChI Key CLGCUZAKOLYEIS-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with a 4-fluorophenyl group.

  • An ethyl linker connecting the thiazole’s 4-position to a sulfonamide group.

  • A 2,4-dimethoxybenzenesulfonamide moiety, where the sulfonamide (–SO₂NH–) is attached to a benzene ring bearing methoxy (–OCH₃) groups at the 2- and 4-positions.

The IUPAC name, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide, systematically describes this arrangement. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy groups on the benzene ring may influence electronic properties and binding interactions.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValue
Molecular FormulaC₁₉H₁₉FN₂O₄S₂
Molecular Weight422.49 g/mol
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
InChI KeyCLGCUZAKOLYEIS-UHFFFAOYSA-N
Hydrogen Bond Donors1 (sulfonamide –NH–)
Hydrogen Bond Acceptors8 (S=O, N, OCH₃, F)
Topological Polar Surface Area121 Ų
LogP (Calculated)3.2

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests reasonable membrane permeability, while the polar surface area (121 Ų) indicates potential challenges in blood-brain barrier penetration. Solubility data remain unreported, necessitating further experimental characterization.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step protocols to assemble the thiazole core and introduce substituents. A representative pathway includes:

Step 1: Thiazole Ring Formation via Hantzsch Condensation

Reaction of a 4-fluorophenyl-substituted α-bromoketone with thiourea yields the 2-(4-fluorophenyl)thiazole intermediate. This classical method facilitates thiazole cyclization through nucleophilic attack of the thioamide on the electrophilic ketone.

Step 2: Ethyl Linker Installation

Alkylation of the thiazole’s 4-position with 2-bromoethylamine introduces the ethylamine sidechain. This step may employ bases like potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux.

Step 3: Sulfonamide Coupling

Reacting the ethylamine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) forms the sulfonamide bond. Purification via column chromatography or recrystallization yields the final product.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the thiazole’s 4-position requires careful control of reaction conditions.

  • Sulfonylation Efficiency: The nucleophilicity of the ethylamine group must be preserved during coupling.

  • Purification: High-resolution chromatographic techniques are critical due to the compound’s structural complexity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental spectra are unavailable, predicted signals include:

  • ¹H NMR:

    • δ 8.2–7.6 ppm (aromatic protons from fluorophenyl and dimethoxyphenyl).

    • δ 4.0–3.8 ppm (methoxy –OCH₃ groups).

    • δ 3.6–3.4 ppm (–CH₂– groups in the ethyl linker).

  • ¹³C NMR:

    • δ 165–160 ppm (thiazole C-2 and sulfonamide S=O).

    • δ 115–105 ppm (aromatic carbons adjacent to fluorine).

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is expected at m/z 423.49. Fragmentation patterns would likely involve cleavage of the sulfonamide bond and loss of the methoxy groups.

Computational Modeling and Docking Studies

Target Prediction

In silico analyses suggest potential interactions with:

  • Kinases: The thiazole scaffold mimics ATP-binding motifs.

  • Carbonic Anhydrases: Sulfonamides are known inhibitors of these enzymes.

  • G Protein-Coupled Receptors (GPCRs): Fluorophenyl groups may engage in hydrophobic binding pockets.

Docking Simulations

Hypothetical docking into the active site of carbonic anhydrase IX (PDB: 3IAI) reveals:

  • The sulfonamide’s –SO₂NH– group coordinates with the zinc ion.

  • The fluorophenyl moiety occupies a hydrophobic cleft.

  • Methoxy groups form hydrogen bonds with adjacent residues.

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